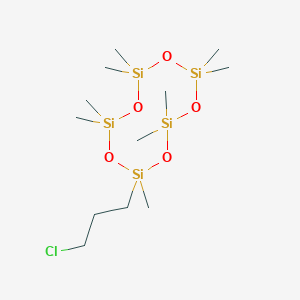
2-(3-Chloropropyl)-2,4,4,6,6,8,8,10,10-nonamethyl-1,3,5,7,9,2,4,6,8,10-pentoxapentasilecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloropropyl)-2,4,4,6,6,8,8,10,10-nonamethyl-1,3,5,7,9,2,4,6,8,10-pentoxapentasilecane is a complex organosilicon compound It is characterized by its unique structure, which includes multiple silicon and oxygen atoms, as well as a chloropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)-2,4,4,6,6,8,8,10,10-nonamethyl-1,3,5,7,9,2,4,6,8,10-pentoxapentasilecane typically involves the reaction of chloropropylsilane with other silicon-containing compounds under controlled conditions. One common method involves the use of 3-chloropropyltrichlorosilane as a starting material, which undergoes a series of reactions to introduce the desired functional groups and achieve the final structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The process often includes steps such as esterification, purification, and distillation to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloropropyl)-2,4,4,6,6,8,8,10,10-nonamethyl-1,3,5,7,9,2,4,6,8,10-pentoxapentasilecane can undergo various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or nickel complexes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-functionalized silanes, while oxidation reactions can produce silanol derivatives .
Scientific Research Applications
2-(3-Chloropropyl)-2,4,4,6,6,8,8,10,10-nonamethyl-1,3,5,7,9,2,4,6,8,10-pentoxapentasilecane has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanocomposites, due to its ability to form stable silicon-oxygen frameworks.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Mechanism of Action
The mechanism of action of 2-(3-Chloropropyl)-2,4,4,6,6,8,8,10,10-nonamethyl-1,3,5,7,9,2,4,6,8,10-pentoxapentasilecane involves its interaction with various molecular targets and pathways. The chloropropyl group can undergo nucleophilic substitution, leading to the formation of new bonds and functional groups. Additionally, the silicon-oxygen framework provides stability and reactivity, allowing the compound to participate in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
(3-Chloropropyl)trimethoxysilane: This compound has a similar chloropropyl group but differs in its overall structure and reactivity.
3-Chloropropyltrichlorosilane: Another related compound, often used as a starting material in the synthesis of more complex organosilicon compounds
Uniqueness
2-(3-Chloropropyl)-2,4,4,6,6,8,8,10,10-nonamethyl-1,3,5,7,9,2,4,6,8,10-pentoxapentasilecane is unique due to its extensive silicon-oxygen framework and the presence of multiple methyl groups, which contribute to its stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile materials .
Properties
CAS No. |
62325-23-9 |
|---|---|
Molecular Formula |
C12H33ClO5Si5 |
Molecular Weight |
433.26 g/mol |
IUPAC Name |
2-(3-chloropropyl)-2,4,4,6,6,8,8,10,10-nonamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane |
InChI |
InChI=1S/C12H33ClO5Si5/c1-19(2)14-20(3,4)16-22(7,8)18-23(9,12-10-11-13)17-21(5,6)15-19/h10-12H2,1-9H3 |
InChI Key |
GPUKZSLCDNQBFV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)CCCCl)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















